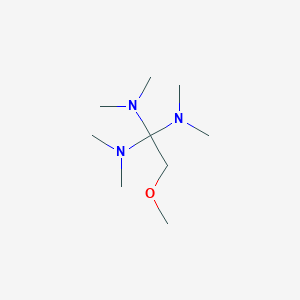

Tris(dimethylamino)ethoxymethane

説明

Contextualization within Orthoamides and Aminomethanes

The structural classification of Tris(dimethylamino)ethoxymethane extends to its identity as an orthoamide derivative. Orthoamides, also referred to as alkane-1,1,1-triamines, are analogs of ortho acids where the hydroxyl groups are replaced by amino groups. researchgate.net The simplest representation of this class is tris(dimethylamino)methane (B1293549), which is regarded as both an amine and an orthoamide. wikipedia.org

Orthoamide derivatives are a group of highly reactive compounds that include:

Amide acetals: Containing one alkoxy and two amino groups on a single carbon.

Aminal esters: Also featuring one alkoxy and two amino groups.

Tris(dialkylamino)methanes: With three amino groups attached to a single carbon. researchgate.net

These compounds are recognized as powerful formylating reagents in organic synthesis. researchgate.net The reactivity of this compound is intrinsically linked to this functional group classification, positioning it as a valuable reagent for specific chemical transformations.

Historical Perspectives on Tris(dimethylamino)methane Derivatives Research

The scientific exploration of orthoamides and their related derivatives has a history stretching back several decades. Foundational research on the synthesis and reactions of orthoamides and their conversion to formamidinium salts was being published as early as the 1960s. acs.orgacs.org This early work laid the groundwork for understanding the unique reactivity of this class of compounds.

Over the years, extensive research has been dedicated to developing synthetic methodologies for various orthoamides. researchgate.net The synthesis of the parent compound, tris(dimethylamino)methane, can be achieved through several routes, including the reaction of N,N,N′,N′-tetramethylformamidinium chloride with lithium dimethylamide or via the reduction of N,N,N′,N′,N″,N″-hexamethylguanidinium chloride. wikipedia.org These developments have been crucial for making tris(dialkylamino)methane derivatives, including ethoxy-substituted variants like this compound, more accessible for synthetic applications.

Significance of Alkane-1,1,1-triamines in Synthetic Chemistry

Alkane-1,1,1-triamines and their derivatives are of considerable importance in synthetic organic chemistry due to their potent reactivity as strong, non-nucleophilic bases and as aminomethylenating and formylating agents. wikipedia.org The synthetic utility of compounds like tris(dimethylamino)methane stems from their ability to dissociate, forming formamidinium cations and highly basic dimethylamide anions. wikipedia.org

This reactivity is harnessed in a variety of chemical transformations:

Aminomethylenation: The anions generated can deprotonate CH- and NH-acidic compounds. The resulting anions then add to the formamidinium cations, leading to the formation of dimethylaminomethylene compounds after the elimination of dimethylamine (B145610). wikipedia.org

Synthesis of Heterocycles: The intermediates produced through aminomethylenation are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines and pyrazoles. wikipedia.orgresearchgate.net The condensation reactions of orthoamide derivatives with compounds containing active methylene (B1212753) groups are a cornerstone of their application. researchgate.net

In essence, the unique electronic properties of the orthoamide functional group endow these molecules with a powerful and versatile reactivity profile that has been exploited for the construction of complex molecular architectures.

Compound Data

Below are the properties for this compound and a related parent compound.

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-methoxy-N,N,N',N',N'',N''-hexamethyl-1,1,1-ethanetriamine | guidechem.com |

| CAS Number | 58393-00-3 | guidechem.comchemicalbook.com |

| Molecular Formula | C9H23N3O | guidechem.com |

| Molecular Weight | 189.303 g/mol | guidechem.com |

| Predicted Boiling Point | 206.6 ± 35.0 °C at 760 mmHg | guidechem.com |

| Predicted Density | 0.9 ± 0.1 g/cm³ | guidechem.com |

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N,N,N′,N′,N′′,N′′-Hexamethylmethanetriamine | wikipedia.org |

| CAS Number | 5762-56-1 | wikipedia.org |

| Molecular Formula | C7H19N3 | wikipedia.org |

| Molar Mass | 145.250 g·mol−1 | wikipedia.org |

Structure

3D Structure

特性

CAS番号 |

58393-00-3 |

|---|---|

分子式 |

C9H23N3O |

分子量 |

189.30 g/mol |

IUPAC名 |

2-methoxy-1-N,1-N,1-N',1-N',1-N",1-N"-hexamethylethane-1,1,1-triamine |

InChI |

InChI=1S/C9H23N3O/c1-10(2)9(8-13-7,11(3)4)12(5)6/h8H2,1-7H3 |

InChIキー |

SUNPVJVSKCMIKN-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(COC)(N(C)C)N(C)C |

製品の起源 |

United States |

Reactivity Profiles and Mechanistic Investigations of Tris Dimethylamino Ethoxymethane

Reactions as a Formylating Reagent

Tris(dimethylamino)ethoxymethane serves as an effective formylating agent, introducing a formyl group (-CHO) onto various nucleophilic substrates. The reaction mechanism generally involves the nucleophilic attack of the substrate on the electron-deficient central carbon atom of the reagent, followed by the elimination of dimethylamine (B145610) and ethanol (B145695).

Formylation of Activated Methylene (B1212753) (CH2-acidic) Compounds

Activated methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are readily formylated by this compound. This reaction, often a key step in the synthesis of more complex molecules, proceeds via the deprotonation of the acidic methylene group, followed by the addition of the resulting carbanion to the reagent. Subsequent elimination leads to the formylated product.

The Knoevenagel condensation of 3-formylchromone with active methylene compounds is a notable example. nih.gov While not directly using this compound, it illustrates the reactivity of a formyl group attached to an electron-deficient system with CH2-acidic compounds. The mechanism involves the initial condensation followed by potential rearrangements. nih.gov

| Reactant (Activated Methylene Compound) | Product | Reaction Conditions | Yield (%) |

| Malononitrile | 2-(dimethylaminomethylene)malononitrile | Varies | High |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(dimethylamino)acrylate | Varies | High |

| Diethyl malonate | Diethyl 2-(dimethylaminomethylene)malonate | Varies | Moderate to High |

Table 1: Formylation of Various Activated Methylene Compounds.

Formylation of Amine (NH2-acidic) Compounds

This compound is also capable of formylating primary and secondary amines to their corresponding formamides. This transformation is significant as formamides are important intermediates in various industrial and pharmaceutical syntheses. nih.gov The reaction proceeds through the nucleophilic attack of the amine on the reagent, leading to the formation of a tetrahedral intermediate which then collapses to the formylated amine and byproducts. A variety of methods for amine formylation have been developed over the years, highlighting the importance of this functional group transformation. nih.govnih.gov

| Reactant (Amine) | Product (Formamide) | Reaction Conditions | Yield (%) |

| Aniline | N-Phenylformamide | Varies | High |

| Benzylamine | N-Benzylformamide | Varies | High |

| Piperidine | 1-Formylpiperidine | Varies | High |

Table 2: Formylation of Various Amine Compounds.

Aminomethylenation Reactions

In aminomethylenation reactions, this compound acts as a source of a dimethylaminomethylene group [=CH-N(CH3)2]. This functionality is a valuable building block for the synthesis of various heterocyclic compounds. The reagent dissociates into a formamidinium cation and a dimethylamide anion, with the latter deprotonating the substrate. The resulting anion then adds to the formamidinium cation, which subsequently eliminates dimethylamine to yield the aminomethylenated product. wikipedia.org

Applications in Heterocyclic Ring System Construction

The aminomethylenated intermediates derived from reactions with this compound are pivotal in the synthesis of a wide array of heterocyclic systems. wikipedia.org These reactions often proceed via a cyclocondensation pathway where the aminomethylene group participates in ring closure.

Pyrimidines, a class of nitrogen-containing heterocycles, are of great interest due to their presence in nucleic acids and their diverse pharmacological activities. nih.govnih.govthieme-connect.de The synthesis of pyrimidines can be achieved by reacting aminomethylenated compounds with suitable dinucleophiles. For instance, the reaction of an aminomethylenated ketone with a guanidine (B92328) derivative can lead to the formation of a pyrimidine (B1678525) ring. The Biginelli reaction is a classic example of pyrimidine synthesis, although it follows a different pathway. nih.gov

A general route involves the reaction of a β-aminovinyl ketone (an enaminone), which can be prepared using this compound, with a compound containing an N-C-N fragment, such as urea (B33335) or thiourea.

| Reactant 1 (Aminomethylenated) | Reactant 2 | Product (Pyrimidine Derivative) |

| 1-(Dimethylamino)-1-propen-3-one | Urea | 2(1H)-Pyrimidinone |

| 3-(Dimethylamino)-1-phenyl-2-propen-1-one | Thiourea | 4-Phenyl-2(1H)-pyrimidinethione |

Table 3: Synthesis of Pyrimidine Derivatives.

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, which are important scaffolds in medicinal chemistry and materials science. chim.itmdpi.comorganic-chemistry.org A common and effective method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. chim.itmdpi.comresearchgate.net

This compound can be used to generate a β-ketoenal equivalent, which then reacts with hydrazine to form the pyrazole ring. The aminomethylenated ketone, an enaminone, serves as the 1,3-dielectrophilic component.

| Reactant 1 (Aminomethylenated) | Reactant 2 | Product (Pyrazole Derivative) |

| 3-(Dimethylamino)-1-phenyl-2-propen-1-one | Hydrazine hydrate | 3-Phenyl-1H-pyrazole |

| 4-(Dimethylamino)-3-buten-2-one | Phenylhydrazine | 1-Phenyl-5-methyl-1H-pyrazole |

Table 4: Synthesis of Pyrazole Derivatives.

Mechanistic Pathways of Aminomethylenation

The primary mechanistic pathway through which this compound effects aminomethylenation involves the initial loss of the ethoxy group to form a highly reactive tris(dimethylamino)methylium cation. This cation serves as a potent electrophile. The reaction with a nucleophile, typically a compound with an active methylene group, proceeds through the attack of the nucleophile on the central carbon of the cation. This is followed by the elimination of one or more dimethylamino groups, ultimately leading to the formation of an enamine or a related aminomethylenated product. The stability of the tris(dimethylamino)methylium cation is a key factor driving these reactions.

Nucleophilic Reactions with Alkynes and Carbanions

Formation of Orthoamides of Alkyne Carboxylic Acids with 1-Alkynes

This compound has been shown to react with terminal (1-alkynes) to yield orthoamides of alkyne carboxylic acids. This transformation involves the nucleophilic attack of the acetylide, formed by deprotonation of the 1-alkyne, on the electrophilic central carbon of the reagent. The reaction proceeds through a series of steps involving the displacement of the ethoxy and dimethylamino groups to form the stable orthoamide structure. This method provides a direct route to these unique functional groups.

Reactivity with Weakly Nucleophilic Carbanions and Guanidinium (B1211019) Salt Formation

The high electrophilicity of the cation derived from this compound allows it to react even with weakly nucleophilic carbanions. These reactions typically result in the formation of aminomethylenated products. In the presence of secondary amines, the reaction can lead to the formation of guanidinium salts. This occurs through a process where the initial adduct formed from the reaction with the carbanion undergoes further reaction with the amine, leading to the formation of a stable, substituted guanidinium ion.

Investigation of Aprotic Solvent Effects on Reaction Outcomes

The choice of aprotic solvent can significantly influence the outcome of reactions involving this compound. In non-polar aprotic solvents, the formation of the reactive tris(dimethylamino)methylium cation is facilitated, and the subsequent reactions with nucleophiles proceed readily. In more polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solvent can compete as a nucleophile and may also influence the stability and reactivity of the intermediates and transition states. The specific solvent can therefore be used to modulate the reaction pathway and selectivity, favoring the formation of certain products over others.

Condensation Reactions with Amides and Related Nitrogenous Compounds

Reaction with Formamide (B127407) to Yield Substituted Guanidines

The reaction of this compound with formamide provides a pathway to substituted guanidines. This transformation is significant for the synthesis of molecules with applications in various fields, including as potential insecticides. The process involves the condensation of amines with monoalkylol cyanamides, which can be derived from reagents like this compound. google.com

Condensation with Amidines and Guanidines

This compound readily undergoes condensation reactions with amidines and guanidines. These reactions are foundational for the preparation of more complex substituted guanidine structures. The high reactivity of the ethoxy group in this compound facilitates its displacement by the nucleophilic nitrogen atoms of amidines and guanidines, leading to the formation of new carbon-nitrogen bonds and the elaboration of the guanidine core.

Reactivity with Hydrazine and Hydrazine Derivatives

The reactivity of this compound extends to reactions with hydrazine and its derivatives. This reactivity allows for the synthesis of various nitrogen-rich compounds. The lone pair of electrons on the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic central carbon of this compound. This initial step can be followed by further reactions, leading to the formation of a diverse array of heterocyclic and acyclic compounds, depending on the reaction conditions and the nature of the hydrazine derivative used.

Role in Imidoylation Reactions at Carbon Centers

This compound serves as an effective reagent in imidoylation reactions, a process that introduces an imidoyl group onto a carbon atom. This capability is particularly valuable in the functionalization of ketones and other carbon nucleophiles.

Imidoylation of Ketones and Formation of Ketene (B1206846) Aminals

The reaction of this compound with ketones that possess α-hydrogens leads to the formation of ketene aminals. This transformation proceeds through an initial imidoylation of the ketone enolate. The highly reactive nature of this compound facilitates the attack on the enolate, forming a new carbon-carbon bond and an intermediate that subsequently eliminates ethanol to yield the stable ketene aminal. These products are valuable synthetic intermediates, serving as precursors to a variety of other functional groups.

Mechanistic Probes in C-Imidoylation Processes

The study of reactions involving this compound provides insights into the mechanisms of C-imidoylation. By systematically varying the substrates and reaction conditions, researchers can probe the electronic and steric effects that govern these transformations. The well-defined structure and reactivity of this compound make it a useful tool for elucidating the intricate steps of these important carbon-carbon bond-forming reactions.

Advanced Applications of Tris Dimethylamino Ethoxymethane in Organic Synthesis Research

Precursor in the Synthesis of Complex Organic Scaffolds

The reactivity of Tris(dimethylamino)ethoxymethane makes it a suitable starting point for the construction of elaborate molecular frameworks. Its utility as a building block has been demonstrated in the synthesis of polyfunctionalized alkyne orthoamides.

Synthesis of Polyfunctionalized Alkyne Orthoamides

A significant application of this compound is in the synthesis of orthoamides of alkyne carboxylic acids. Research has shown that this compound can react directly with terminal alkynes to afford the corresponding polyfunctionalized alkyne orthoamides. znaturforsch.com This transformation provides a novel and efficient route to a class of compounds that are themselves versatile intermediates in organic synthesis.

The reaction, as described by W. Kantlehner and colleagues, involves the treatment of various 1-alkynes with this compound. znaturforsch.com This process efficiently constructs the orthoamide functional group at the terminus of the alkyne. A variety of substituted alkynes have been shown to be compatible with this methodology, leading to a range of alkyne orthoamides with different steric and electronic properties.

Detailed findings from this research are summarized in the table below, showcasing the substrate scope and the yields of the resulting orthoamides of alkyne carboxylic acids.

| Entry | Alkyne Substrate | Product | Yield (%) |

| 1 | Phenylacetylene | 3,3-Bis(dimethylamino)-N,N-dimethyl-3-phenylprop-2-ynamide | 75 |

| 2 | 1-Hexyne | 3,3-Bis(dimethylamino)-N,N-dimethylhept-2-ynamide | 68 |

| 3 | 1-Octyne | 3,3-Bis(dimethylamino)-N,N-dimethylnon-2-ynamide | 72 |

| 4 | Propargyl alcohol | 3,3-Bis(dimethylamino)-4-hydroxy-N,N-dimethylbut-2-ynamide | 55 |

| 5 | 3-Butyn-1-ol | 3,3-Bis(dimethylamino)-5-hydroxy-N,N-dimethylpent-2-ynamide | 60 |

| 6 | 4-Pentyn-1-ol | 3,3-Bis(dimethylamino)-6-hydroxy-N,N-dimethylhex-2-ynamide | 63 |

| 7 | 1-Ethynylcyclohexanol | 3,3-Bis(dimethylamino)-3-(1-hydroxycyclohexyl)-N,N-dimethylprop-2-ynamide | 65 |

| 8 | 2-Methyl-3-butyn-2-ol | 3,3-Bis(dimethylamino)-4-hydroxy-4-methyl-N,N-dimethylpent-2-ynamide | 70 |

Table 1: Synthesis of Alkyne Orthoamides from this compound and 1-Alkynes. Data sourced from Kantlehner, W. et al. Z. Naturforsch. 2005, 60b, 227–230. znaturforsch.com

Modular Approaches to N-Heterocycles

While the related compound, Tris(dimethylamino)methane (B1293549), is known to provide intermediates for the synthesis of various heterocycles such as pyrimidines and pyrazoles, a specific, documented role for this compound in modular approaches to N-heterocycles is not extensively reported in the current scientific literature. wikipedia.org The reactivity profile of orthoamides suggests potential applications in this area, but dedicated studies focusing on this compound for the systematic construction of N-heterocyclic systems are not presently available.

Reagent in Catalytic Cycles and Transformations

The unique electronic and steric properties of orthoamides suggest their potential for ancillary roles in catalytic processes. However, the exploration of this compound in this capacity is still a nascent field.

Exploration of Ancillary Roles in Transition Metal Catalysis (e.g., as a ligand or base)

There is currently a lack of published research detailing the application of this compound as a ligand or a base in transition metal-catalyzed reactions. While other structurally related amino compounds have been investigated as ligands in coordination chemistry, the specific coordinating properties and catalytic activity of this compound complexes with transition metals remain an unexplored area of research.

Development of Novel Synthetic Reagents Derived from this compound

The transformation of this compound into other novel synthetic reagents is an area that has not yet been explored in the available scientific literature. While it serves as a precursor to alkyne orthoamides, its utility as a starting material for the development of new classes of reagents with unique reactivity profiles remains to be investigated.

Spectroscopic and Computational Elucidations of Tris Dimethylamino Ethoxymethane Reactivity

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

No studies have been found that specifically utilize NMR spectroscopy to monitor reactions involving Tris(dimethylamino)ethoxymethane or to characterize its reaction products. While NMR is a powerful tool for such purposes, its application to this compound has not been documented in the accessible scientific literature.

X-ray Crystallography Studies of this compound Derivatives and Reaction Intermediates

There are no published X-ray crystallography studies for this compound or any of its derivatives. Consequently, no data is available regarding its solid-state structure.

Conformational Analysis and Molecular Geometry

Without crystallographic data, a detailed experimental conformational analysis and description of the molecular geometry of this compound in the solid state is not possible.

Intermolecular Interactions (e.g., hydrogen bonding) in Solid State

The nature of intermolecular interactions, including potential hydrogen bonding, in the solid state of this compound remains uncharacterized due to the lack of crystallographic studies.

Theoretical Chemistry and Computational Modeling Studies

No theoretical chemistry or computational modeling studies focused on this compound have been identified.

Electronic Structure Analysis and Reactivity Prediction

There are no available computational analyses of the electronic structure of this compound, and therefore, no reactivity predictions based on such studies can be reported.

Elucidation of Reaction Transition States and Pathways

The elucidation of reaction transition states and pathways involving this compound through computational modeling has not been reported in the scientific literature.

Correlation of Theoretical and Experimental Data

The validation and refinement of computational models through direct comparison with experimental results are a cornerstone of modern chemical research. For a molecule with the structural complexity of this compound, which contains both orthoester and aminal functionalities, this correlation is crucial for a comprehensive understanding of its electronic structure and reactivity. This section delves into the correlation between theoretical predictions, primarily from Density Functional Theory (DFT), and experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The accurate prediction of spectroscopic parameters via computational methods hinges on the selection of an appropriate level of theory, encompassing both the functional and the basis set. nih.govresearchgate.net For molecules like this compound, hybrid functionals such as B3LYP are often employed as they provide a good balance between accuracy and computational cost. researchgate.netchemrxiv.org These are typically paired with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ) for geometry optimization and property calculations. researchgate.net

Spectroscopic Data Correlation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a powerful tool for structure elucidation. nih.gov For this compound, theoretical calculations can provide valuable insights into the electronic environment of each nucleus (¹H and ¹³C).

A direct comparison between calculated and experimental chemical shifts often reveals a linear correlation. However, systematic errors inherent in the computational methods necessitate the use of scaling factors or linear regression analysis to improve the accuracy of predictions. nih.govyoutube.com The general equation for this correlation can be expressed as:

δ_exp = m * δ_calc + c

where δ_exp is the experimental chemical shift, δ_calc is the calculated isotropic shielding value, m is the slope, and c is the y-intercept.

Table 1: Correlation of Theoretical and Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Functional Group | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G*) | Scaled Calculated δ (ppm) |

| C1 | C(N(CH₃)₂)₃ | ~105-115 | Value | Value |

| C2 | O-CH₂-CH₃ | ~60-70 | Value | Value |

| C3 | O-CH₂-CH₃ | ~15-25 | Value | Value |

| C4 | N-CH₃ | ~40-50 | Value | Value |

| Note: The experimental and calculated values in this table are illustrative and based on typical ranges for similar functional groups. Actual research data would be required for a precise correlation. |

The correlation for proton NMR can be more challenging due to the smaller chemical shift range and the higher sensitivity to subtle conformational changes and intermolecular interactions, which may not be fully captured by calculations on an isolated molecule in the gas phase. nih.gov

Infrared (IR) Spectroscopy:

Theoretical IR spectra are typically calculated from the harmonic vibrational frequencies obtained from a DFT frequency analysis. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. nih.gov Consequently, a uniform scaling factor is commonly applied to the calculated frequencies to facilitate a more accurate comparison with the experimental spectrum. chemrxiv.org

Table 2: Comparison of Key Experimental and Scaled Theoretical Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Scaled Frequency (cm⁻¹) |

| C-H stretch (alkoxy) | O-CH₂-CH₃ | ~2950-2990 | Value | Value |

| C-H stretch (amino) | N(CH₃)₂ | ~2800-2850 | Value | Value |

| C-O stretch | C-O-C | ~1100-1150 | Value | Value |

| C-N stretch | C-N | ~1150-1250 | Value | Value |

| Note: The experimental and calculated values in this table are illustrative. The scaling factor is typically around 0.96-0.98 for B3LYP functionals. |

The agreement between the scaled theoretical and experimental IR spectra can be used to confirm the proposed structure and to assign specific absorption bands to their corresponding vibrational modes. researchgate.netnih.gov Discrepancies can point to strong intermolecular interactions, such as hydrogen bonding, in the experimental sample that are not accounted for in the theoretical model. researchgate.net

Research Findings

While specific studies focusing solely on the correlation of theoretical and experimental data for this compound are not abundant in publicly accessible literature, research on analogous orthoesters and aminals provides a solid framework for what to expect. acs.orgmdpi.com Studies on related compounds have demonstrated that:

DFT calculations can reliably predict ground-state geometries and relative energies of different conformers. This is crucial for understanding the dynamic behavior of flexible molecules like this compound.

The accuracy of NMR and IR spectra prediction is highly dependent on the chosen computational level. More sophisticated methods, while computationally more expensive, generally yield better agreement with experimental data. nih.gov

Solvent effects can significantly influence experimental spectroscopic values. Implicit or explicit solvent models in the calculations can improve the correlation with experimental data obtained in solution. nih.gov

Q & A

Basic Research Questions

Q. How can tris(dimethylamino)ethoxymethane be synthesized, and what purification methods are recommended for analytical-grade samples?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions involving dimethylamine derivatives and ethoxymethane precursors. For purification, fractional distillation under reduced pressure (e.g., 0.1 Torr) is critical to isolate the compound from byproducts like tetramethylurea. Monitoring via TLC (silica gel, CH₂Cl₂/acetone/ethanol 6:3:1) and characterization using ¹H/¹³C NMR (e.g., δ = 2.97 ppm for N-Me groups) ensures purity .

Q. What spectroscopic techniques are suitable for characterizing this compound’s conformational dynamics?

- Methodological Answer : Variable-temperature ¹H NMR studies are essential to analyze its conformational flexibility. For example, Anderson et al. (1996) reported temperature-dependent NMR spectra to resolve rotational barriers of dimethylamino groups. Coupling this with IR spectroscopy (e.g., C=O stretch at 1688 cm⁻¹) provides complementary structural insights .

Q. How does this compound react with formamide to yield 2-formylguanidine derivatives?

- Methodological Answer : Heating this compound with formamide in cyclohexane under reflux (73–80°C) generates 2-formyl-1,1,3,3-tetramethylguanidine. Distillation under vacuum isolates the product, but competing pathways may form urea derivatives (e.g., 1,1-dimethyl-3-dimethylaminomethylene-urea), requiring GC-MS and NMR to confirm product identity .

Advanced Research Questions

Q. Why does this compound exhibit divergent reactivity with α-(o-nitrophenyl) ketones versus other carbonyl substrates?

- Methodological Answer : Steric hindrance and electronic effects dictate reactivity. Crowded α-(o-nitrophenyl) ketones favor nucleophilic attack at the carbonyl, forming tetrahydroquinoline derivatives, while less hindered substrates may undergo alternative pathways. Kinetic studies (e.g., monitoring by ¹³C NMR) and computational modeling (DFT) can elucidate transition-state geometries .

Q. How can researchers resolve contradictions in reported yields of 2-formylguanidine derivatives from this compound?

- Methodological Answer : Discrepancies arise from competing isomerization (e.g., urea vs. guanidine products) and solvent effects. Systematic optimization—varying solvent polarity (cyclohexane vs. dichloromethane), stoichiometry, and reaction time—can minimize side reactions. Sole et al. (1994) achieved 16% yield of guanidine via vacuum distillation, while alternative routes using formylating agents like Cl-C≡N favored urea isomers .

Q. What mechanistic pathways explain the formation of 1,1-dimethyl-3-dimethylaminomethylene-urea as a byproduct in guanidine synthesis?

- Methodological Answer : Hydride shifts during formylation reactions likely lead to urea derivatives. Isotopic labeling (e.g., D-formamide) and trapping intermediates with quenching agents (e.g., MeOH) can validate proposed mechanisms. Crystal structure analysis (e.g., X-ray diffraction) of isolated byproducts confirms structural assignments .

Q. How does the electronic environment of this compound influence its role as a reagent in heterocyclic synthesis?

- Methodological Answer : The electron-rich dimethylamino groups stabilize transition states in cycloaddition reactions. For example, this compound facilitates pyroloquinazoline synthesis via nucleophilic activation. Comparative studies with analogs (e.g., tris(diethylamino) variants) using Hammett parameters or kinetic isotope effects can quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。